2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE
Description
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)14-22-10-12-23(13-11-22)15-19(24)21-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLNTBNYYLHKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the fluorophenyl group: This step involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Coupling with phenylacetamide: The final step involves coupling the intermediate with phenylacetamide in the presence of suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to receptor binding and enzyme inhibition.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used in the treatment of chronic angina.
Aripiprazole: Used as an antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
Uniqueness
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide is unique due to its specific structure, which includes a fluorophenyl group and a piperazine ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
